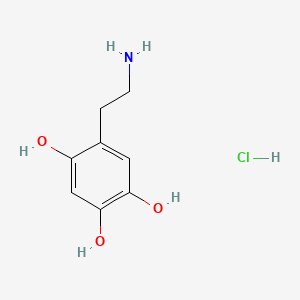

盐酸氧化多巴胺

概述

描述

氧化多巴胺盐酸盐,也称为 6-羟基多巴胺盐酸盐,是一种神经毒性合成有机化合物。它主要用于科学研究,以选择性地破坏大脑中的多巴胺能和去甲肾上腺素能神经元。 该化合物在帕金森病的研究中尤为重要,因为它可以通过损伤黑质致密部多巴胺能神经元在实验动物中诱发帕金森病 .

科学研究应用

氧化多巴胺盐酸盐在科学研究中具有广泛的应用:

化学: 它用于研究氧化应激的机制和 ROS 的形成。

生物学: 该化合物用于研究多巴胺能神经元在各种生理过程中的作用。

作用机制

生化分析

Biochemical Properties

Oxidopamine hydrochloride plays a significant role in biochemical reactions due to its ability to generate reactive oxygen species (ROS) and quinones. It interacts with various enzymes and proteins, including monoamine oxidase, which oxidizes oxidopamine hydrochloride to produce hydrogen peroxide, catecholamine quinones, and ROS . These interactions lead to oxidative stress and cellular damage, which are crucial for studying neurodegenerative diseases.

Cellular Effects

Oxidopamine hydrochloride exerts profound effects on various cell types and cellular processes. It induces cell death through mechanisms involving ROS generation, hydrogen peroxide production, and direct inhibition of mitochondrial function . This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to the degeneration of dopaminergic neurons and mimicking the pathology of Parkinson’s disease .

Molecular Mechanism

At the molecular level, oxidopamine hydrochloride exerts its effects through several mechanisms. It undergoes autoxidation, producing ROS and quinones that cause oxidative damage to cellular components . Additionally, it inhibits mitochondrial complexes I and IV, disrupting the electron transport chain and leading to energy depletion and cell death . These molecular interactions are critical for understanding the neurotoxic effects of oxidopamine hydrochloride.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxidopamine hydrochloride change over time. The compound is relatively unstable and undergoes autoxidation, leading to the continuous production of ROS and quinones . Long-term studies have shown that oxidopamine hydrochloride can cause sustained oxidative stress and progressive neuronal degeneration, making it a valuable tool for studying chronic neurodegenerative processes .

Dosage Effects in Animal Models

The effects of oxidopamine hydrochloride vary with different dosages in animal models. Low doses can selectively destroy dopaminergic neurons, while higher doses may cause widespread neuronal damage and toxicity . Studies have shown that there are threshold effects, with specific dosages required to induce Parkinson-like symptoms in animal models . High doses can lead to severe adverse effects, including motor deficits and cognitive impairments .

Metabolic Pathways

Oxidopamine hydrochloride is involved in several metabolic pathways, primarily related to its oxidation and the generation of ROS. It interacts with enzymes such as monoamine oxidase, leading to the production of hydrogen peroxide and quinones . These metabolic reactions contribute to the compound’s neurotoxic effects and are essential for understanding its role in neurodegeneration .

Transport and Distribution

Within cells and tissues, oxidopamine hydrochloride is transported and distributed through specific transporters and binding proteins. It is taken up by dopaminergic neurons via the dopamine transporter, leading to its accumulation in these cells . This selective uptake is crucial for its neurotoxic effects and its use in creating animal models of Parkinson’s disease .

Subcellular Localization

Oxidopamine hydrochloride localizes to specific subcellular compartments, including mitochondria and the cytoplasm. Its activity and function are influenced by its localization, as it can directly inhibit mitochondrial complexes and generate ROS within these organelles . Understanding its subcellular localization is essential for elucidating its neurotoxic mechanisms and effects on cellular function .

准备方法

合成路线和反应条件

氧化多巴胺盐酸盐由多巴胺合成。该过程涉及多巴胺的羟基化,生成 6-羟基多巴胺,然后将其转化为其盐酸盐形式。 反应条件通常涉及使用强氧化剂和酸性条件以促进羟基化和随后的盐形成 .

工业生产方法

氧化多巴胺盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程受到严格控制,以确保高纯度和产量。 通常使用先进的纯化技术,如重结晶和色谱法,以获得具有所需规格的最终产品 .

化学反应分析

反应类型

氧化多巴胺盐酸盐经历了几种类型的化学反应,包括:

氧化: 它可以发生自动氧化,导致形成活性氧物种 (ROS),如超氧化物和过氧化氢.

还原: 尽管不太常见,但还原反应可以在特定条件下发生。

常见试剂和条件

氧化剂: 过氧化氢、高锰酸钾和其他强氧化剂通常使用。

酸性条件: 盐酸和硫酸经常被用来促进反应。

催化剂: 金属催化剂,如铁或铜,可用于提高反应速率.

形成的主要产物

这些反应形成的主要产物包括氧化多巴胺盐酸盐的各种氧化衍生物,它们可以进一步反应形成复杂结构。 ROS 的生成是氧化反应的重要结果 .

相似化合物的比较

类似化合物

多巴胺: 氧化多巴胺盐酸盐的前体,多巴胺是一种参与各种神经功能的神经递质。

去甲肾上腺素: 另一种与氧化多巴胺盐酸盐具有结构相似性的神经递质。

MPTP (1-甲基-4-苯基-1,2,3,6-四氢吡啶): 一种用于创建帕金森病动物模型的神经毒素,类似于氧化多巴胺盐酸盐.

独特性

氧化多巴胺盐酸盐在选择性地破坏多巴胺能神经元的能力方面是独一无二的,这使其成为帕金森病研究中不可或缺的工具。 它产生 ROS 和诱导氧化应激的能力也使其与其他神经毒素有所区别 .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Oxidopamine hydrochloride involves the conversion of dopamine to oxidopamine, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Dopamine", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Dopamine is oxidized to oxidopamine using sodium periodate or sodium metaperiodate in water.", "The oxidopamine is then reduced using sodium borohydride in methanol to form the corresponding diol.", "The diol is then treated with hydrochloric acid to form the hydrochloride salt of oxidopamine, which is Oxidopamine hydrochloride." ] } | |

| 28094-15-7 | |

分子式 |

C8H12ClNO3 |

分子量 |

205.64 g/mol |

IUPAC 名称 |

2-(2,4,5-trihydroxyphenyl)ethylazanium;chloride |

InChI |

InChI=1S/C8H11NO3.ClH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H |

InChI 键 |

QLMRJHFAGVFUAC-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1O)O)O)CCN.Cl |

规范 SMILES |

C1=C(C(=CC(=C1O)O)O)CC[NH3+].[Cl-] |

熔点 |

450 to 451 °F (Decomposes) (NTP, 1992) |

| 28094-15-7 | |

物理描述 |

6-hydroxydopamine hydrochloride is a beige solid. (NTP, 1992) Beige hygroscopic solid; [CAMEO] Light brown powder; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

相关CAS编号 |

1199-18-4 (Parent) |

同义词 |

6 Hydroxydopamine 6-Hydroxydopamine 6-OHDA Hydrobromide, Oxidopamine Hydrochloride, Oxidopamine Oxidopamine Oxidopamine Hydrobromide Oxidopamine Hydrochloride |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

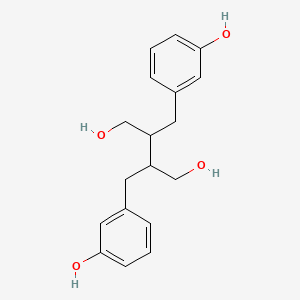

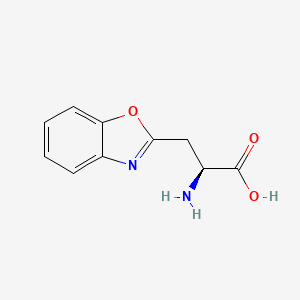

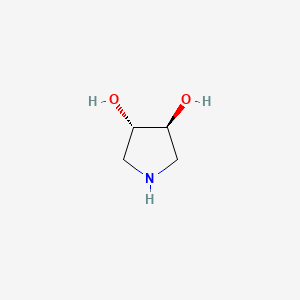

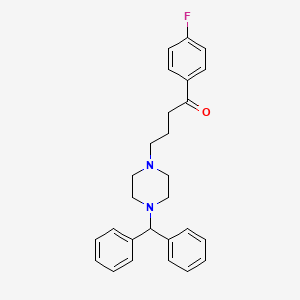

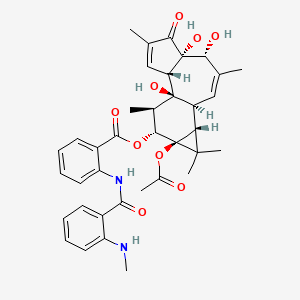

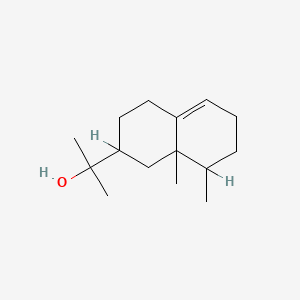

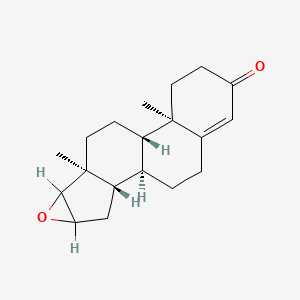

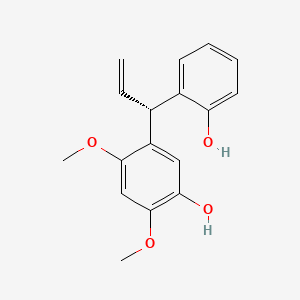

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R)-2-methyl-6-[(8R,9S,10R,13R,14S,17R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B1203209.png)

![3-(4-Chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1203214.png)

![N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1203215.png)